REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH3:10])=[CH:5][CH:4]=1.[CH3:11][Si:12](Cl)([CH3:14])[CH3:13].[NH4+].[Cl-]>C1COCC1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:12]([CH3:14])([CH3:13])[CH3:11])=[CH:4][CH:5]=1)[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 30° and 60° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 30° and 40° C
|
Type
|
STIRRING
|
Details
|
The thin suspension was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |